An In-depth Technical Guide to 2-iodo-D-phenylalanine: A Versatile Tool in Research and Drug Development
An In-depth Technical Guide to 2-iodo-D-phenylalanine: A Versatile Tool in Research and Drug Development
This guide provides a comprehensive technical overview of 2-iodo-D-phenylalanine, a synthetically modified amino acid that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique properties, stemming from the presence of an iodine atom and its D-enantiomeric configuration, make it a valuable tool in diverse fields such as oncology, peptide chemistry, and neuropharmacology. This document delves into the core scientific principles, practical applications, and essential protocols related to this compound, offering a self-validating system of knowledge grounded in authoritative references.
Introduction: The Scientific Merit of 2-iodo-D-phenylalanine
2-iodo-D-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine.[1] Its structure is characterized by the substitution of a hydrogen atom with an iodine atom at the ortho (2-position) of the phenyl ring and its D-alpha-amino acid configuration. This seemingly subtle modification imparts profound changes to its chemical and biological behavior compared to its naturally occurring L-phenylalanine counterpart.
The primary significance of 2-iodo-D-phenylalanine lies in two key areas:
-
Radiolabeling for Oncological Imaging: The iodine atom serves as a convenient site for the introduction of radioisotopes, such as ¹²³I and ¹²⁵I.[2] This has led to its development as a promising tracer for Single Photon Emission Computed Tomography (SPECT) in cancer diagnostics.[2][3][4]
-
Enhanced Peptide Stability: The D-configuration of the amino acid provides steric hindrance that makes peptides incorporating it resistant to degradation by endogenous proteases.[5][6][7][8] This property is highly desirable in the development of peptide-based therapeutics with improved in vivo half-lives.[6][8]
This guide will explore these applications in detail, providing the necessary scientific context and practical methodologies for their implementation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-iodo-D-phenylalanine is crucial for its effective use in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀INO₂ | [1] |
| Molecular Weight | 291.1 g/mol | [1] |
| CAS Number | 736184-44-4 | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 201 - 207 °C (decomposes) | [1] |
| Optical Rotation | [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH) | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C, protected from light | [1] |
| Predicted pKa (Strongest Acidic) | ~2.16 | [9] |
| Predicted pKa (Strongest Basic) | ~9.39 | |
| Solubility | Poorly soluble in water. Soluble in dilute aqueous base (e.g., 0.1N NaOH). Solubility in organic solvents like DMSO and DMF is expected to be higher than in water. | [1][10] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of 2-iodo-D-phenylalanine. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern due to the iodine substitution, while the ¹³C NMR will show the carbon attached to the iodine at a distinct chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of iodine with its characteristic isotopic pattern (¹²⁷I is the only stable isotope) simplifies the interpretation of the mass spectrum.[11]
Synthesis and Purification of 2-iodo-D-phenylalanine
The synthesis of 2-iodo-D-phenylalanine is most commonly achieved through a copper(I)-assisted nucleophilic exchange reaction, starting from 2-bromo-D-phenylalanine. This method offers a reliable and efficient route to the desired product.[12]
Cu¹⁺-Assisted Nucleophilic Exchange: A Step-by-Step Protocol
This protocol is adapted from established literature procedures for the synthesis of iodo-phenylalanine analogs.[12]
Materials:
-
2-bromo-D-phenylalanine
-
Sodium Iodide (NaI)
-
Copper(I) Sulfate (CuSO₄)
-
Stannous Sulfate (SnSO₄)
-
Citric Acid (C₆H₈O₇)
-
Benzoic Acid (C₇H₆O₂)
-
High-purity water
-
Reaction vessel suitable for heating under pressure
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-bromo-D-phenylalanine, sodium iodide, copper(I) sulfate, stannous sulfate, citric acid, and benzoic acid in an aqueous solution. The optimal concentrations are approximately 61 mM, 485 mM, 10 mM, 90 mM, 90 mM, and 100 mM, respectively.[12]
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 180°C for 24 hours.[12] The high temperature and pressure facilitate the nucleophilic substitution of the bromine atom with iodine.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates 2-iodo-D-phenylalanine from the starting material (2-bromo-D-phenylalanine) and other reaction byproducts.
-
Product Isolation: Collect the fractions containing the purified 2-iodo-D-phenylalanine and remove the solvent by evaporation or lyophilization to obtain the final product as a solid.
-
Quality Control: The purity and identity of the synthesized 2-iodo-D-phenylalanine should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry. Chiral HPLC is also essential to ensure that no racemization has occurred during the synthesis.[12]
Caption: Workflow for the synthesis and purification of 2-iodo-D-phenylalanine.
Applications in Research and Drug Development
Radiolabeling for Tumor Imaging
The most well-documented application of 2-iodo-D-phenylalanine is as a precursor for radiolabeled tracers in oncological imaging.[2][3][4]
Mechanism of Action:
Tumor cells exhibit a higher metabolic rate and an increased demand for amino acids to support rapid proliferation. This leads to the upregulation of amino acid transporters on their cell surface, particularly the L-type amino acid transporter 1 (LAT1).[2][3] While LAT1 primarily transports large neutral L-amino acids, it has been shown to also transport D-isomers, including 2-iodo-D-phenylalanine.[2][3] This provides a mechanism for the selective accumulation of radiolabeled 2-iodo-D-phenylalanine in tumor tissue.
Caption: Mechanism of ¹²³I-2-iodo-D-phenylalanine uptake in tumor cells.
Advantages of the D-Isomer:
Studies comparing the L- and D-isomers of 2-iodophenylalanine have revealed that the D-isomer exhibits faster blood clearance and a more favorable biodistribution profile, leading to a lower radiation dose to non-target organs.[2][3][4] This results in improved tumor-to-background contrast, enhancing the diagnostic utility of the tracer.[2]
Experimental Protocol: Radioiodination of 2-iodo-D-phenylalanine:
This protocol outlines the general steps for the radioiodination of 2-iodo-D-phenylalanine using a kit formulation.
Materials:
-
2-iodo-D-phenylalanine precursor
-
Na¹²³I or Na¹²⁵I solution
-
Copper(I) sulfate (CuSO₄)
-
Stannous sulfate (SnSO₄)
-
Gentisic acid
-
Citric acid
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
HPLC system for quality control
Procedure:
-
Kit Reconstitution: Reconstitute the kit containing 2-iodo-D-phenylalanine, CuSO₄, SnSO₄, gentisic acid, and citric acid with a sterile solution of Na¹²³I or Na¹²⁵I.
-
Incubation: Heat the reaction mixture at 100°C for 60 minutes to facilitate the isotopic exchange.
-
Purification: Purify the radiolabeled product using a suitable method, such as a Sep-Pak C18 cartridge, to remove any unreacted radioiodide.
-
Quality Control: The radiochemical purity of the final product should be determined by HPLC. A radiochemical purity of >99% is typically achieved.
Incorporation into Peptides for Enhanced Stability
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation.[5][6][7][8] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or prevent proteolysis, thereby increasing the in vivo half-life of the peptide therapeutic.[6][8]
Rationale for using 2-iodo-D-phenylalanine in Peptide Synthesis:
-
Proteolytic Resistance: As a D-amino acid, it confers stability against enzymatic degradation.[5][6][7][8]
-
Structural Probe: The bulky iodine atom can be used as a structural probe to study peptide-receptor interactions.
-
Radiolabeling Handle: The iodine can be radiolabeled for pharmacokinetic and biodistribution studies of the peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-iodo-D-phenylalanine:
This protocol outlines the general steps for incorporating Fmoc-2-iodo-D-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-2-iodo-D-phenylalanine)
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-2-iodo-D-phenylalanine with a coupling reagent like HCTU in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Caption: The solid-phase peptide synthesis (SPPS) cycle.
Applications in Neuropharmacology and as a Research Probe
The use of 2-iodo-D-phenylalanine in neuropharmacology is an emerging area of research.[1] Its structural similarity to phenylalanine, a precursor to neurotransmitters like dopamine, suggests its potential as a molecular probe to study amino acid transport and metabolism in the brain.[1][13] While specific studies are limited, the ability to introduce a radiolabel or a heavy atom for imaging or structural studies makes it a potentially valuable tool for investigating neurological disorders and receptor interactions.[1]
Safety, Handling, and Disposal
Due to its chemical nature and its use with radioactive isotopes, proper safety precautions are paramount when working with 2-iodo-D-phenylalanine.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]
-
Handle the compound in a well-ventilated area, preferably a fume hood, especially when dealing with the powdered form to avoid inhalation.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
Handling of Radioiodinated Compounds:
-
All work with radioiodinated compounds must be performed in a designated and properly shielded fume hood.[15][16][17]
-
Use remote handling tools whenever possible to minimize radiation exposure.[15]
-
Wear two pairs of gloves, and change the outer pair frequently.[14]
-
Monitor work areas and personnel for radioactive contamination regularly.[17]
-
Be aware that radioiodine can be volatile, especially in acidic solutions.[14][15] Store solutions at room temperature, as freezing can enhance volatility.[14]
Waste Disposal:
-
Non-radioactive waste: Dispose of in accordance with local chemical waste regulations.
-
Radioactive waste: Segregate and dispose of radioactive waste according to institutional and regulatory guidelines.[9][18][19][20][21] This typically involves placing solid waste in designated, labeled containers and liquid waste in appropriate carboys, which may contain a solution of sodium thiosulfate to reduce the volatility of radioiodine.[18]
Conclusion
2-iodo-D-phenylalanine is a versatile and valuable compound for researchers and drug developers. Its utility as a precursor for radiolabeled tumor imaging agents is well-established, offering advantages in terms of biodistribution and image contrast. Furthermore, its incorporation into peptides provides a powerful strategy to enhance their stability and therapeutic potential. As research continues, the applications of 2-iodo-D-phenylalanine in neuropharmacology and as a molecular probe are likely to expand, further solidifying its importance in the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, serving as a foundational resource for its effective and safe utilization in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Waste Disposal for I-131 Patients [health.westchestergov.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. uottawa.ca [uottawa.ca]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 17. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 20. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 21. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
